REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]1[O:13][C:6]2([CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]2)[O:5][CH2:4]1.[OH2:14].[CH2:15]1[CH2:19][O:18][CH2:17][CH2:16]1>>[CH2:17]([O:18][C:19]([CH:15]=[C:9]1[CH2:10][CH2:11][C:6]2([O:13][CH2:3][CH2:4][O:5]2)[CH2:7][CH2:8]1)=[O:14])[CH3:16] |f:0.1|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)=O)O1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 min at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with EtOAc (3000 mL)
|
Type
|
EXTRACTION
|
Details
|
The water layer is extracted with EtOAc (1500 mL×2)
|
Type
|
WASH
|
Details
|
is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=C1CCC2(OCCO2)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |